{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the 2,2-difluoroethyl and 2-methylpropyl groups. These reactions are typically carried out using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings with a suitable amine precursor under reductive amination conditions. This step is often catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions to form corresponding pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyl groups. Common reagents include alkyl halides and nucleophiles such as thiols and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, thiols, amines, potassium carbonate as base, dimethylformamide as solvent.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Alkyl-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structural features make it a valuable component in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to a variety of biological effects, including anti-inflammatory and analgesic responses. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-ethylpropyl)-1H-pyrazol-4-yl]methyl})amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylbutyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern. The presence of both 2,2-difluoroethyl and 2-methylpropyl groups on the pyrazole rings imparts unique chemical and biological properties to the compound. This specific substitution pattern is not commonly found in other similar compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C14H21F2N5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-11(2)7-20-8-12(5-18-20)3-17-4-13-6-19-21(9-13)10-14(15)16/h5-6,8-9,11,14,17H,3-4,7,10H2,1-2H3 |
InChI Key |
SATOCVVEAGJRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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